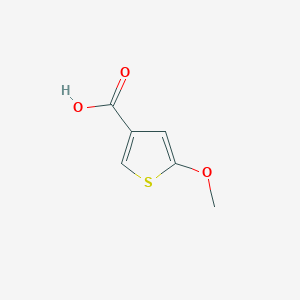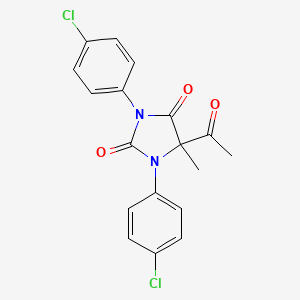
1,3,2-Benzodioxaborole, 2-(3-bromopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Benzodioxaborole, 2-(3-bromopropyl)- is a chemical compound with the molecular formula C9H10BBrO2 It is a derivative of benzodioxaborole, featuring a bromopropyl group attached to the boron atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Benzodioxaborole, 2-(3-bromopropyl)- typically involves the reaction of benzodioxaborole with a bromopropylating agent. One common method includes the use of 3-bromopropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Benzodioxaborole, 2-(3-bromopropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of propyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Amino or thiol derivatives of benzodioxaborole.
Oxidation: Boronic acids or esters.
Reduction: Propyl derivatives of benzodioxaborole.
Scientific Research Applications
1,3,2-Benzodioxaborole, 2-(3-bromopropyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,3,2-Benzodioxaborole, 2-(3-bromopropyl)- involves its interaction with specific molecular targets. The bromopropyl group allows for the formation of covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1,3,2-benzodioxaborole
- 2-Chloro-1,3,2-benzodioxaborole
- 2-Propyl-1,3,2-benzodioxaborole
Uniqueness
The presence of the bromine atom allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
90084-34-7 |
|---|---|
Molecular Formula |
C9H10BBrO2 |
Molecular Weight |
240.89 g/mol |
IUPAC Name |
2-(3-bromopropyl)-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C9H10BBrO2/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7H2 |
InChI Key |
CKEYUZCDEUQVBU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




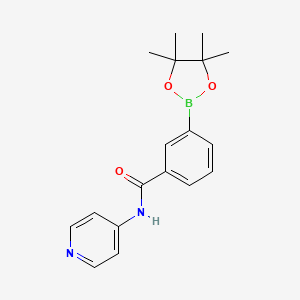
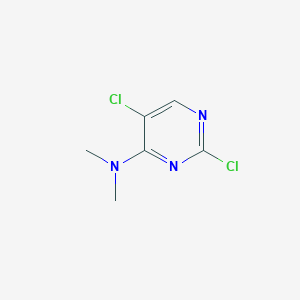
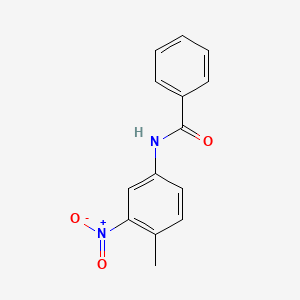
![[1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid](/img/structure/B13991298.png)
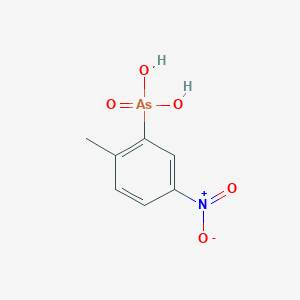
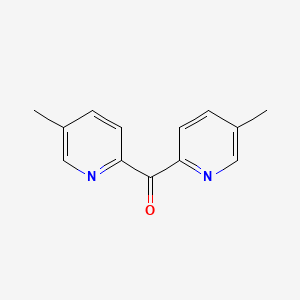
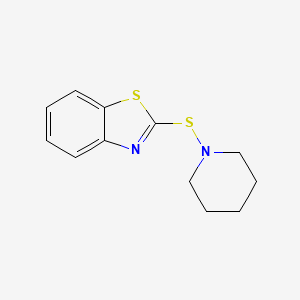

![N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13991326.png)

